3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one is a quinoline derivative characterized by a benzoyl group at the 3-position and a 4-chlorophenylmethyl substituent at the 1-position. Its molecular formula is C₂₃H₁₆ClNO₂, with a molecular weight of 373.84 g/mol. The 4-chlorophenylmethyl moiety enhances lipophilicity, influencing its pharmacokinetic properties .
Properties
IUPAC Name |
3-benzoyl-1-[(4-chlorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-18-12-10-16(11-13-18)14-25-15-20(22(26)17-6-2-1-3-7-17)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAZRGVFWFFECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with benzoyl chloride to form an intermediate, which is then cyclized with appropriate reagents to yield the final quinolinone structure. The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound with minimal waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and chlorophenylmethyl groups, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of 3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one with structurally analogous compounds.
Structural Analogues with Halogen Substitutions
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one Molecular Formula: C₂₃H₁₆FNO₂ Key Differences: The 3-fluorophenylmethyl group replaces the 4-chlorophenylmethyl substituent. Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine.
3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one Molecular Formula: C₂₅H₂₀ClNO₄ Key Differences: Methoxy groups at the 6- and 7-positions increase electron density on the quinoline ring. Implications: Improved stability under oxidative conditions; possible modulation of metabolic pathways due to steric hindrance .
Analogues with Sulfonyl vs. Benzoyl Groups
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Molecular Formula: C₂₄H₁₉ClNO₅S Key Differences: The benzoyl group is replaced by a benzenesulfonyl group.
Amino-Substituted Quinoline Derivatives
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Molecular Formula: C₂₂H₁₇ClN₂O Key Differences: An amino group at the 4-position and methoxyphenyl substituents at the 2- and 3-positions. Implications: The amino group enables protonation at physiological pH, enhancing water solubility. Methoxy groups contribute to π-stacking interactions in biological systems . Synthesis: Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C .
Dihydroquinolinones with Heterocyclic Substituents
2-(1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one Molecular Formula: C₁₇H₁₃NO₃ Key Differences: A benzodioxole ring replaces the benzoyl group. Implications: Benzodioxole enhances metabolic resistance but may reduce bioavailability due to increased molecular rigidity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Substituent Effects on Properties
Research Findings and Implications
- Synthetic Routes: Pd-catalyzed cross-coupling (e.g., in ) is a common method for quinoline derivatives. The choice of catalyst (PdCl₂ vs. Pd(OAc)₂) influences yield and purity .
- Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving substituent-induced conformational changes, such as dihedral angles affecting molecular packing .
- Regulatory Considerations : Chlorinated derivatives may face scrutiny under conventions like Rotterdam (), necessitating careful environmental impact assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
